An In-Depth Technical Guide to Mesna-d4 (CAS 1189479-73-9): Properties, Synthesis, and Application in Bioanalytical Methods
An In-Depth Technical Guide to Mesna-d4 (CAS 1189479-73-9): Properties, Synthesis, and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Mesna-d4, the deuterated analogue of the uroprotective agent Mesna. Designed for the scientific community, this document delves into the core chemical properties of Mesna-d4, outlines a logical synthetic pathway, and provides detailed protocols for its application as an internal standard in quantitative bioanalysis. The content herein is structured to offer not just data, but a foundational understanding of the principles guiding its use in research and development.
Introduction: The Role of Mesna and the Significance of Deuteration
Mesna (Sodium 2-mercaptoethanesulfonate) is an indispensable adjuvant therapy used to mitigate the risk of hemorrhagic cystitis in patients undergoing treatment with oxazaphosphorine chemotherapeutic agents like cyclophosphamide and ifosfamide.[1][2] These anticancer drugs are metabolized to acrolein, a highly reactive and urotoxic compound that accumulates in the bladder.[3] Mesna's efficacy lies in its free thiol group, which neutralizes acrolein through a Michael addition reaction, forming a stable, non-toxic conjugate that is safely excreted in the urine.[1][2]
In the realm of pharmacokinetics and drug metabolism studies, the quantification of Mesna in biological matrices is crucial. This necessitates a robust and accurate analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard for such quantitative assays is the use of a stable isotope-labeled internal standard (SIL-IS). Mesna-d4, where four hydrogen atoms on the ethane bridge are replaced with deuterium, serves as the ideal internal standard for Mesna. Its chemical behavior is virtually identical to the non-labeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This co-behavior allows Mesna-d4 to effectively normalize for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of Mesna.
Physicochemical and Chemical Properties of Mesna-d4
Mesna-d4 is a white to off-white solid, typically supplied as the sodium salt.[4][5] Its fundamental properties are summarized below. It is important to note that while many physical properties are comparable to non-deuterated Mesna, slight differences may exist.
| Property | Value | Source(s) |
| CAS Number | 1189479-73-9 | [4][6] |
| Molecular Formula | C₂HD₄NaO₃S₂ | [4][6] |
| Molecular Weight | 168.20 g/mol | [6] |
| IUPAC Name | sodium 1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate | [6] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Freely soluble in water; Soluble in DMSO (~20 mg/mL for Mesna) | [7] |
| pKa (Strongest Acidic) | ~ -1.2 to -7 (Estimated for sulfonic acid group) | [8] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Stability | Prone to oxidation to its disulfide dimer (Dimesna-d8) | [5] |
Note: Solubility and pKa values are primarily based on data for non-deuterated Mesna, as specific experimental data for Mesna-d4 is not widely published. The pKa of a sulfonic acid is very low, making it a strong acid. Deuteration is not expected to significantly alter this property.[9]
Synthesis and Characterization
While specific, detailed publications on the synthesis of Mesna-d4 are scarce, a logical and efficient synthetic route can be proposed based on established methods for preparing thiols and sulfonic acids.[1][10][11] The key is to start with a deuterated precursor.
Proposed Synthetic Pathway
A plausible synthesis begins with commercially available 1,2-dibromoethane-d4. The pathway involves two main transformations: introduction of the sulfonate group, followed by the introduction of the thiol group.
Step-by-Step Rationale:
-
Sulfonation: 1,2-Dibromoethane-d4 is reacted with sodium sulfite (Na₂SO₃) in an aqueous solution. This is a nucleophilic substitution reaction where the sulfite anion displaces one of the bromine atoms to form sodium 2-bromoethanesulfonate-d4.[10]
-
Thiolation via Isothiouronium Salt: The resulting bromo-intermediate is then treated with thiourea. Thiourea is an excellent sulfur nucleophile that displaces the remaining bromine atom to form a stable S-alkylisothiouronium salt.[1][11] This method is preferred over using sodium hydrosulfide directly, as it prevents the formation of sulfide byproducts.[11]
-
Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the sodium salt of 2-mercaptoethanesulfonic acid-d4 (Mesna-d4).[1]
Characterization and Quality Control
For its use as an internal standard, the purity and isotopic enrichment of Mesna-d4 must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by quantifying any residual proton signals on the ethane bridge. ¹³C NMR confirms the carbon skeleton.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and isotopic distribution, ensuring a high percentage of the d4 species.[12]
-
Purity Assessment: The chemical purity is typically assessed by HPLC, ensuring it is free from non-deuterated Mesna and other impurities. A chemical purity of >98% and an isotopic enrichment of ≥98% are generally required for reliable quantitative analysis.[13]
Bioanalytical Application: Quantification of Mesna in Human Plasma
The primary application of Mesna-d4 is as an internal standard for the accurate quantification of Mesna in biological matrices. Below is a comprehensive, field-proven protocol for the analysis of Mesna in human plasma using LC-MS/MS.
Principle
A known amount of Mesna-d4 (the internal standard, IS) is added to plasma samples, calibration standards, and quality control (QC) samples. Following protein precipitation, the samples are analyzed by LC-MS/MS. The ratio of the peak area of the analyte (Mesna) to the peak area of the IS is used to construct a calibration curve and determine the concentration of Mesna in the unknown samples. This ratiometric approach corrects for analyte loss during sample processing and for fluctuations in instrument response.
Experimental Protocol
Materials and Reagents:
-
Mesna reference standard
-
Mesna-d4 internal standard
-
Control human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Workflow Diagram:
Detailed Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Mesna and Mesna-d4 in water.
-
From the Mesna stock, prepare a series of working solutions for calibration standards (e.g., 0.1 to 100 µg/mL in water).
-
Prepare a Mesna-d4 working internal standard (IS) solution at a suitable concentration (e.g., 1 µg/mL) in water.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike control human plasma with the Mesna working solutions to create calibration standards covering the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Similarly, prepare QCs at low, medium, and high concentrations.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Mesna-d4 working IS solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Instrumental Parameters
LC System Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 2% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS System Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Mesna: Q1: 163.0 -> Q3: 81.0Mesna-d4: Q1: 167.0 -> Q3: 81.0 |
Rationale for MRM transitions: The precursor ion ([M-H]⁻) for Mesna is m/z 163.0. For Mesna-d4, it is m/z 167.0. A common, stable fragment ion resulting from collision-induced dissociation is the sulfonate group ([SO₃]⁻), which has an m/z of 81.0. Monitoring these specific transitions provides high selectivity for the analysis.
Pharmacokinetics and Metabolism: The In Vivo Journey
Understanding the pharmacokinetics of Mesna is crucial for interpreting bioanalytical data and for its clinical application.
Following intravenous administration, Mesna is rapidly oxidized in the bloodstream to its main metabolite, Mesna disulfide (Dimesna). This inactive form circulates throughout the body. Upon reaching the kidneys, Dimesna is filtered by the glomeruli and subsequently reduced back to the active free-thiol form, Mesna, in the renal tubules. This renal reactivation is the cornerstone of its targeted uroprotective effect. The regenerated Mesna is then concentrated in the urine, where it is readily available to neutralize the acrolein excreted by the kidneys, preventing bladder toxicity.[1]
Conclusion
Mesna-d4 is an essential tool for researchers in drug development and clinical pharmacology. Its chemical and isotopic properties make it the ideal internal standard for the precise and accurate quantification of Mesna in biological systems. A thorough understanding of its synthesis, characterization, and application in validated bioanalytical methods, as detailed in this guide, is paramount for generating reliable data in pharmacokinetic, toxicokinetic, and drug metabolism studies. The protocols and principles outlined here provide a robust framework for the successful implementation of Mesna-d4 in a research setting, ultimately supporting the safe and effective use of vital chemotherapeutic agents.
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